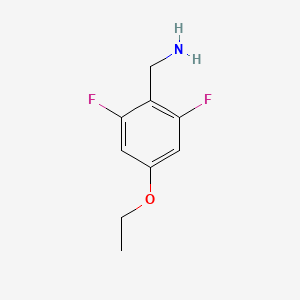

4-Ethoxy-2,6-difluorobenzylamine

Description

BenchChem offers high-quality 4-Ethoxy-2,6-difluorobenzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2,6-difluorobenzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-ethoxy-2,6-difluorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO/c1-2-13-6-3-8(10)7(5-12)9(11)4-6/h3-4H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXXPUAONYYRXSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C(=C1)F)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280254 | |

| Record name | 4-Ethoxy-2,6-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092461-39-6 | |

| Record name | 4-Ethoxy-2,6-difluorobenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092461-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-2,6-difluorobenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Strategic Utility of 4-Ethoxy-2,6-difluorobenzylamine in Medicinal Chemistry

Executive Summary

In the high-stakes arena of drug discovery, the transition from "hit" to "lead" often hinges on subtle structural modifications that optimize pharmacokinetics (PK) without sacrificing potency. 4-Ethoxy-2,6-difluorobenzylamine represents a high-value pharmacophore building block designed specifically for this optimization phase.

This guide analyzes the structural utility of this compound, focusing on its ability to modulate metabolic stability through the "fluorine shield" effect and tune lipophilicity via the 4-ethoxy substituent. We present validated synthetic protocols for its incorporation into kinase inhibitors and GPCR ligands, positioning it as a superior alternative to non-fluorinated benzylamines in challenging drug targets.

Chemical Profile & Structural Logic

Physicochemical Properties

The specific substitution pattern of 4-Ethoxy-2,6-difluorobenzylamine confers unique electronic and steric properties that distinguish it from standard benzylamines.

| Property | Value / Description | Impact on Drug Design |

| CAS Number | 1092461-39-6 | Unique identifier for procurement. |

| Formula | C9H11F2NO | Moderate molecular weight (187.19 g/mol ) allows for fragment-based design. |

| Acidity (pKa) | ~8.5 - 9.0 (Amine) | The electron-withdrawing fluorines slightly lower the pKa compared to benzylamine (~9.3), improving bioavailability at physiological pH. |

| LogP (Predicted) | ~2.1 | Enhanced lipophilicity vs. the methoxy analog, aiding blood-brain barrier (BBB) penetration. |

| H-Bond Donors | 1 (NH2) | Critical for anchoring in the ATP-binding pocket of kinases. |

The "Fluorine Shield" Mechanism

The 2,6-difluoro substitution is not merely decorative; it serves a critical functional role known as Metabolic Blocking .

-

Oxidation Resistance: The C-F bond is one of the strongest in organic chemistry. By placing fluorine atoms at the 2 and 6 positions, the aromatic ring is deactivated against oxidative metabolism (e.g., by Cytochrome P450 enzymes) that typically attacks electron-rich aromatic rings.

-

Conformational Locking: The steric bulk of the fluorine atoms creates a rotational barrier around the benzylic bond. This restricts the conformational freedom of the molecule, potentially "pre-organizing" the ligand into a bioactive conformation that reduces the entropic penalty of binding.

The 4-Ethoxy Advantage

While 4-methoxy groups are common, the 4-ethoxy extension offers a specific advantage in filling hydrophobic pockets . In many kinase active sites (e.g., EGFR, ALK), there is a small hydrophobic cleft adjacent to the solvent front. The ethyl group can occupy this space more effectively than a methyl group, increasing binding affinity through Van der Waals interactions.

Synthetic Utility & Experimental Protocols

Retrosynthetic Analysis

The most robust route to 4-Ethoxy-2,6-difluorobenzylamine is via the Reductive Amination of its corresponding aldehyde precursor, 4-ethoxy-2,6-difluorobenzaldehyde. This approach avoids the harsh conditions of nitrile reduction.

Figure 1: Primary synthetic pathway via reductive amination. This route ensures high yield and minimizes defluorination side-reactions.

Protocol: Amide Coupling (Lead Optimization Workflow)

Objective: To couple 4-Ethoxy-2,6-difluorobenzylamine with a carboxylic acid scaffold (e.g., a kinase inhibitor core).

Reagents:

-

Carboxylic Acid Scaffold (1.0 equiv)

-

4-Ethoxy-2,6-difluorobenzylamine (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid scaffold in anhydrous DMF (0.1 M concentration) under an inert atmosphere (

). Add DIPEA and stir for 5 minutes. -

Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.

-

Addition: Add 4-Ethoxy-2,6-difluorobenzylamine dropwise.

-

Reaction: Stir at room temperature for 2-4 hours. Monitor by LC-MS for the disappearance of the acid.

-

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Isolate via flash column chromatography (Hexane/EtOAc gradient).

Why this works: The 2,6-difluoro substitution makes the amine slightly less nucleophilic due to the inductive electron-withdrawing effect. Using a potent coupling agent like HATU ensures complete conversion where standard EDC/HOBt protocols might stall.

Therapeutic Applications

Oncology: Kinase Inhibitors

Many kinase inhibitors utilize a benzylamine motif to extend into the ribose-binding pocket or the solvent-exposed region.

-

Application: Replacing a standard 3-fluoro or unsubstituted benzylamine with the 4-ethoxy-2,6-difluoro analog.

-

Benefit: The 2,6-F pattern protects the ring from oxidation, while the 4-OEt group targets hydrophobic residues (e.g., the Gatekeeper residue) to improve selectivity against homologous kinases.

Neurology: GPCR Ligands

In the design of ligands for serotonin (5-HT) or dopamine receptors, lipophilicity is key for BBB penetration.

-

Application: Use as a "tail" group in GPCR antagonists.

-

Benefit: The calculated LogP increase (approx +0.5 vs. methoxy) improves membrane permeability. The fluorine atoms also modulate the pKa of the neighboring amine, potentially reducing P-gp efflux liability.

Figure 2: Structure-Activity Relationship (SAR) map illustrating the functional impact of each structural motif.

Safety & Handling

While specific toxicological data for this catalog item may be limited, it should be handled with the standard precautions for fluorinated benzylamines.

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential for skin sensitization.

-

Storage: Store under nitrogen at 2-8°C. The amine can absorb

from the air to form carbamates; keep tightly sealed. -

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to HF generation).

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

SynQuest Laboratories. (2024).[1] Product Specification: 4-Ethoxy-2,6-difluorobenzylamine (CAS 1092461-39-6).[1][2] Link

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

-

CymitQuimica. (2024). Technical Data Sheet: 4-Ethoxy-2,6-difluorobenzylamine. Link

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Ethoxy-2,6-difluorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical synthesis, novel building blocks are the gateway to innovation. 4-Ethoxy-2,6-difluorobenzylamine, a fluorinated aromatic amine, represents one such key intermediate. Its unique substitution pattern offers medicinal chemists a valuable scaffold for developing new therapeutic agents and crop protection products, potentially enhancing metabolic stability and biological activity.[1] However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research.

This technical guide provides a comprehensive overview of the safety and handling considerations for 4-Ethoxy-2,6-difluorobenzylamine. Drawing upon data from structurally similar compounds, this document will equip researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Chemical and Physical Identity

A clear understanding of the compound's properties is the foundation of safe handling.

| Identifier | Value | Source |

| IUPAC Name | (4-Ethoxy-2,6-difluorophenyl)methanamine | Synquest Labs[2] |

| CAS Number | 1092461-39-6 | Synquest Labs[2] |

| Molecular Formula | C₉H₁₁F₂NO | Synquest Labs[2] |

| Molecular Weight | 187.19 g/mol | Synquest Labs[2] |

| Appearance | Likely a colorless to pale yellow liquid or crystalline solid | Inferred from analogues[3] |

Hazard Assessment: A Corrosive Profile

Due to a lack of specific toxicological data for 4-Ethoxy-2,6-difluorobenzylamine, a conservative approach is necessary, treating it with the same level of caution as its close structural analogues, 2,6-difluorobenzylamine and 2,4-difluorobenzylamine. These compounds are consistently classified as corrosive and can cause severe skin burns and eye damage.[4][5]

Primary Hazards:

-

Serious Eye Damage/Irritation: Causes serious eye damage.[4][5]

-

Acute Toxicity (Oral/Inhalation): May be harmful if ingested or inhaled.[3] Symptoms of overexposure to similar compounds may include headache, dizziness, tiredness, nausea, and vomiting.[6] Ingestion can cause severe swelling and damage to the delicate tissues of the esophagus and stomach.[6]

GHS Hazard Statements (Inferred):

-

H314: Causes severe skin burns and eye damage.

Precautionary Statements (Inferred):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[5]

-

P264: Wash face, hands and any exposed skin thoroughly after handling.[5]

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[5]

-

P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[5]

-

P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[5]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

P310: Immediately call a POISON CENTER or doctor/physician.[5]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 4-Ethoxy-2,6-difluorobenzylamine must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6][7]

-

Ventilation: Ensure adequate ventilation in the laboratory to prevent the accumulation of vapors.[8]

Personal Protective Equipment (PPE): Essential for Direct Handling

-

Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[9]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[10]

-

Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[3][9]

Caption: Hierarchy of controls for handling 4-Ethoxy-2,6-difluorobenzylamine.

Safe Handling and Storage Protocols

Adherence to strict protocols is crucial for minimizing the risk of exposure and accidents.

Handling Procedures

-

Preparation: Before starting work, ensure that all necessary PPE is donned correctly and that the chemical fume hood is operational. Have spill control materials readily available.

-

Dispensing: When transferring the chemical, use a pipette or a syringe. Avoid pouring, which can cause splashing.

-

Heating: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[6][7]

-

Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[6] Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Storage Requirements

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][7]

-

Location: Store in a designated corrosives area.[7]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[7] Also, keep away from heat, sparks, and open flames.[6][7]

Emergency Procedures: Preparedness is Key

In the event of an emergency, a swift and informed response can significantly mitigate harm.

| Exposure Route | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |

Spill Response

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[10][11]

-

Neutralize: For larger spills of amine compounds, it may be possible to neutralize with a suitable agent after containment.[5]

-

Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

-

Report: Report the spill to the appropriate safety personnel.

Caption: Step-by-step workflow for responding to a chemical spill.

Waste Disposal

Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6][12] Do not allow the chemical to enter drains or waterways.[8]

Conclusion: A Commitment to Safety

4-Ethoxy-2,6-difluorobenzylamine is a valuable tool in the arsenal of the modern synthetic chemist. However, its potential hazards necessitate a culture of safety built upon a foundation of knowledge, preparedness, and strict adherence to established protocols. By understanding the risks and implementing the control measures outlined in this guide, researchers can confidently and safely unlock the synthetic potential of this and other novel chemical entities.

References

-

PubChem. (n.d.). 2,6-Difluorobenzylamine. Retrieved from [Link]

-

Angeel Oak Speciality Chemtech. (n.d.). 2,4-Difluorobenzylamine. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluoro-4-methoxybenzylamine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 1092461-39-6 | 4656-3-90 | MDL MFCD11519383 | 4-Ethoxy-2,6-difluorobenzylamine | SynQuest Laboratories [synquestlabs.com]

- 3. aosc.in [aosc.in]

- 4. 2,6-Difluorobenzylamine | C7H7F2N | CID 123563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicea.com [chemicea.com]

- 9. 2,4-Difluorobenzylamine | 72235-52-0 [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. carlroth.com [carlroth.com]

- 12. fishersci.com [fishersci.com]

Introduction: The Critical Role of Solubility in a Novel Benzylamine

An In-Depth Technical Guide to the Solubility Profile of 4-Ethoxy-2,6-difluorobenzylamine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and apply the solubility data of 4-Ethoxy-2,6-difluorobenzylamine (CAS: 1092461-39-6). While specific solubility data for this compound is not extensively documented in public literature, this paper establishes a robust, first-principles-based approach to its solubility determination. By leveraging data from structurally analogous compounds and adhering to rigorous experimental protocols, researchers can confidently map the solubility profile of this molecule, a critical parameter in its handling, formulation, and application in medicinal chemistry and materials science.

4-Ethoxy-2,6-difluorobenzylamine is a substituted aromatic amine with a molecular formula of C₉H₁₁F₂NO and a molecular weight of 187.19.[1] Its structure, featuring a difluorinated benzene ring, an ethoxy group, and a benzylamine moiety, suggests its potential as a valuable building block in the synthesis of complex molecules. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group may modulate lipophilicity and the amine group provides a key reactive handle.

In any application, from pharmaceutical development to materials science, understanding the solubility of a compound is paramount. Solubility dictates the choice of reaction solvents, purification methods, and formulation strategies. For active pharmaceutical ingredients (APIs), solubility directly impacts bioavailability and therapeutic efficacy. This guide, therefore, presents a detailed methodology for elucidating the solubility of 4-Ethoxy-2,6-difluorobenzylamine across a range of relevant solvents.

Physicochemical Properties and Predicted Solubility Behavior

A comprehensive understanding of a molecule's physicochemical properties is the foundation for predicting its solubility.

| Property | Value/Prediction | Impact on Solubility |

| Molecular Formula | C₉H₁₁F₂NO | Indicates the elemental composition. |

| Molecular Weight | 187.19 g/mol [1] | A relatively low molecular weight may favor solubility. |

| Structure | 4-ethoxy, 2,6-difluoro substituted benzylamine | The presence of polar groups (amine, ethoxy) and a nonpolar aromatic ring suggests solubility in a range of solvents with varying polarities. |

| Hydrogen Bonding | The primary amine group can act as a hydrogen bond donor, and the oxygen of the ethoxy group and the fluorine atoms can act as hydrogen bond acceptors. | This suggests potential solubility in protic solvents like alcohols and, to a lesser extent, water. |

| Polarity | The difluoro and ethoxy substitutions introduce polarity. | The molecule is expected to be more soluble in polar organic solvents than in nonpolar hydrocarbons. |

Based on the properties of structurally similar compounds, such as 2,4-difluorobenzylamine, which is soluble in organic solvents like ethanol, methanol, and dichloromethane but insoluble in water, we can hypothesize a similar solubility profile for 4-Ethoxy-2,6-difluorobenzylamine.[2] The addition of the ethoxy group may slightly increase its lipophilicity compared to its non-ethoxylated counterparts.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust, step-by-step protocol for the experimental determination of the solubility of 4-Ethoxy-2,6-difluorobenzylamine. This method is designed to be self-validating by incorporating equilibrium confirmation and accurate quantification.

Materials and Reagents

-

4-Ethoxy-2,6-difluorobenzylamine (purity >98%)

-

A range of solvents with varying polarities (e.g., water, ethanol, methanol, isopropanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The experimental workflow is designed to ensure that the measured solubility represents a true equilibrium state.

Caption: A validated workflow for the experimental determination of equilibrium solubility.

Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-Ethoxy-2,6-difluorobenzylamine into a series of vials. The excess is crucial to ensure a saturated solution is achieved.

-

To each vial, add a precise volume of the selected solvent.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time to reach equilibrium. A 24-hour period is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates. This step is critical to prevent artificially high solubility readings.

-

-

Quantification by HPLC:

-

Prepare a series of calibration standards of 4-Ethoxy-2,6-difluorobenzylamine of known concentrations.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify the compound.

-

Inject the filtered supernatant (appropriately diluted) and the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the compound in the sample from the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or mol/L.

-

Repeat the experiment at least in triplicate for each solvent to ensure reproducibility.

-

Report the mean solubility and the standard deviation.

-

Anticipated Solubility Profile and Data Presentation

Based on the structural analysis, the following table provides a template for presenting the experimentally determined solubility data for 4-Ethoxy-2,6-difluorobenzylamine. The expected solubility is categorized for illustrative purposes.

| Solvent | Solvent Polarity Index | Predicted Solubility Category | Experimentally Determined Solubility (mg/mL at 25°C) |

| Water | 10.2 | Sparingly Soluble to Insoluble | To be determined |

| Methanol | 5.1 | Very Soluble | To be determined |

| Ethanol | 4.3 | Freely Soluble | To be determined |

| Acetonitrile | 5.8 | Soluble | To be determined |

| Dichloromethane | 3.1 | Freely Soluble | To be determined |

| Toluene | 2.4 | Soluble | To be determined |

| Hexane | 0.1 | Insoluble | To be determined |

Conclusion: A Pathway to Comprehensive Characterization

While specific, publicly available solubility data for 4-Ethoxy-2,6-difluorobenzylamine is currently limited, this guide provides the necessary framework for any researcher to confidently and accurately determine this critical parameter. The presented experimental protocol, grounded in established principles of physical chemistry and analytical science, offers a clear and reliable path to generating high-quality, reproducible solubility data. By understanding the solubility profile of this novel compound, researchers can unlock its full potential in their synthetic and formulation endeavors, accelerating the pace of discovery and innovation.

References

-

Angeel Oak Speciality Chemtech. (n.d.). 2,4-DIFLUOROBENZYLAMINE. Retrieved from [Link]

Sources

"4-Ethoxy-2,6-difluorobenzylamine" as a building block in organic synthesis

An In-Depth Technical Guide to 4-Ethoxy-2,6-difluorobenzylamine: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. Fluorinated building blocks are indispensable tools for medicinal chemists, offering a reliable method to enhance critical properties such as metabolic stability, binding affinity, and lipophilicity.[1][2][3] Among these, fluorinated benzylamines serve as key intermediates in the synthesis of a wide array of biologically active compounds. This guide focuses on a particularly promising yet specific building block: 4-Ethoxy-2,6-difluorobenzylamine .

The unique substitution pattern of 4-Ethoxy-2,6-difluorobenzylamine—featuring two fluorine atoms ortho to the aminomethyl group and an ethoxy group in the para position—suggests a nuanced profile of electronic and steric properties. The ortho-difluoro substitution is known to influence the pKa of the amine and can introduce conformational constraints, while the para-ethoxy group can modulate solubility and provide a potential site for further functionalization or metabolic interaction. This combination makes it a high-value intermediate for accessing novel chemical space.

This document serves as a comprehensive technical guide, consolidating available data, proposing synthetic strategies based on established chemical principles, and exploring the potential applications of this versatile building block.

Physicochemical Properties and Structural Data

While detailed experimental data for 4-Ethoxy-2,6-difluorobenzylamine is not extensively published, we can compile its fundamental properties and infer others based on its structural analogues.

| Property | Value | Source |

| IUPAC Name | (4-Ethoxy-2,6-difluorophenyl)methanamine | [4] |

| CAS Number | 1092461-39-6 | [4] |

| Molecular Formula | C9H11F2NO | [4] |

| Molecular Weight | 187.19 g/mol | [4] |

| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Inferred from analogues[5][6] |

| Boiling Point | Predicted: Higher than 2,6-difluorobenzylamine (177 °C) due to increased molecular weight | Inferred from[6] |

| Solubility | Predicted: Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane); sparingly soluble in water | Inferred from analogues[5] |

Proposed Synthetic Pathways

Workflow for the Proposed Synthesis of 4-Ethoxy-2,6-difluorobenzylamine

Caption: A proposed multi-step synthesis of 4-Ethoxy-2,6-difluorobenzylamine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Ethoxy-3,5-difluorobenzene

-

Rationale: The initial step involves the nucleophilic aromatic substitution of a nitro group, which is a strong electron-withdrawing group that activates the ring towards substitution, with an ethoxide. This is a standard and high-yielding transformation.

-

Procedure:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) at room temperature, add a solution of 1,3-difluoro-5-nitrobenzene in anhydrous ethanol dropwise.

-

Heat the reaction mixture to reflux and monitor by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-ethoxy-3,5-difluorobenzene.

-

Step 2: Synthesis of 2,6-Difluoro-4-ethoxybenzaldehyde

-

Rationale: Formylation of the electron-rich aromatic ring is necessary to introduce the carbon that will become the benzylic carbon of the final product. A Vilsmeier-Haack reaction is a common method for this transformation.

-

Procedure:

-

In a flask cooled in an ice bath, add phosphorus oxychloride to anhydrous dimethylformamide (DMF) to form the Vilsmeier reagent.

-

To this mixture, add a solution of 1-ethoxy-3,5-difluorobenzene in DMF dropwise, maintaining a low temperature.

-

Allow the reaction to warm to room temperature and then heat to 60-80 °C, monitoring for completion.

-

Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium hydroxide or sodium carbonate).

-

Extract the product, wash the organic layers, dry, and concentrate. Purify by column chromatography or distillation to obtain 2,6-difluoro-4-ethoxybenzaldehyde.

-

Step 3: Synthesis of 4-Ethoxy-2,6-difluorobenzylamine

-

Rationale: The final step involves the conversion of the aldehyde to the benzylamine. This can be achieved through reductive amination. A two-step process via an oxime intermediate followed by reduction is often clean and high-yielding.

-

Procedure:

-

Dissolve 2,6-difluoro-4-ethoxybenzaldehyde in an appropriate solvent (e.g., ethanol/water).

-

Add hydroxylamine hydrochloride and a mild base (e.g., sodium acetate) and stir at room temperature until the aldehyde is consumed, forming the oxime.

-

Isolate the oxime and dissolve it in a suitable solvent for reduction (e.g., ethanol or THF).

-

Add a reducing agent such as hydrogen gas with a palladium on carbon catalyst, or a chemical reductant like lithium aluminum hydride.

-

Upon completion of the reduction, work up the reaction accordingly (filtration for catalytic hydrogenation, or careful quenching for hydride reduction).

-

Purify the crude product by distillation under reduced pressure or column chromatography to yield the final product, 4-Ethoxy-2,6-difluorobenzylamine.

-

Applications in Organic Synthesis and Drug Discovery

The utility of 4-Ethoxy-2,6-difluorobenzylamine as a building block stems from the unique interplay of its structural features.

Role as a Key Intermediate in Pharmaceutical Synthesis

Benzylamines are common precursors to amides, sulfonamides, and other nitrogen-containing heterocycles that form the core of many active pharmaceutical ingredients (APIs). The 2,6-difluoro substitution pattern is particularly valuable for several reasons:

-

Metabolic Blocking: The fluorine atoms can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Conformational Control: The steric bulk of the ortho-fluorine atoms can restrict the rotation of the benzyl group, which can lead to more selective binding to a biological target.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the benzylamine, which can affect its binding properties and pharmacokinetic profile.

A prime example of the importance of a difluorobenzylamine is the use of 2,4-difluorobenzylamine in the synthesis of the HIV integrase inhibitor, Dolutegravir.[7][8][9] In this synthesis, the difluorobenzylamine is coupled with a carboxylic acid to form a critical amide bond.[9]

Caption: General workflow for the application of 4-Ethoxy-2,6-difluorobenzylamine in amide synthesis.

The para-ethoxy group in 4-Ethoxy-2,6-difluorobenzylamine adds another layer of utility. It can serve as a lipophilic hydrogen bond acceptor and can potentially be a site for late-stage functionalization or a point of metabolic cleavage if desired for a prodrug strategy.

Use in Agrochemicals and Materials Science

Beyond pharmaceuticals, fluorinated organic compounds are crucial in the development of modern agrochemicals and advanced materials.[6] The enhanced stability and unique electronic properties imparted by the difluoro-ethoxy-benzyl moiety can be leveraged in the design of novel pesticides, herbicides, and polymers with improved performance and environmental profiles.[6]

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Ethoxy-2,6-difluorobenzylamine is not widely available. However, based on the data for its structural isomers, such as 2,4-difluorobenzylamine, the following precautions should be taken:

-

Hazard Identification: Assumed to be a hazardous substance. It may cause skin and eye irritation or burns and could be harmful if inhaled or ingested.[10]

-

Handling:

-

Storage:

Conclusion

4-Ethoxy-2,6-difluorobenzylamine represents a valuable and versatile building block for organic synthesis. While specific literature on this compound is sparse, its structural features, when compared to well-documented analogues, point to significant potential in the fields of medicinal chemistry, agrochemicals, and materials science. The strategic placement of two fluorine atoms and an ethoxy group on the benzylamine scaffold provides a powerful tool for fine-tuning the properties of target molecules. The proposed synthetic routes offer a practical pathway for its preparation, opening the door for its broader investigation and application by researchers and drug development professionals.

References

- CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents.

-

The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap. Available at: [Link]

- CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine - Google Patents.

-

2,4-DIFLUOROBENZYLAMINE - ANGEEL OAK SPECIALITY CHEMTECH. Available at: [Link]

- The synthetic method of 2,4 difluoro benzene methanamines - Google Patents.

-

Fluorinated building blocks in drug design: new pathways and targets. Available at: [Link]

-

Novel Inhibitors of RANKL-induced Osteoclastogenesis: Design, Synthesis, and Biological Evaluation of 6-(2,4-difluorophenyl)-3-phenyl-2H-benzo[e][8][12]oxazine-2,4(3H)-diones - PubMed. Available at: [Link]

-

Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH. Available at: [Link]

-

Fluorinated Building Blocks for Medicinal Chemistry - Apollo Scientific. Available at: [Link]

-

Recent Advances in the Synthetic Application of Difluorocarbene - Semantic Scholar. Available at: [Link]

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Fluorine-Substituted Building Blocks - Enamine [enamine.net]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. CAS 1092461-39-6 | 4656-3-90 | MDL MFCD11519383 | 4-Ethoxy-2,6-difluorobenzylamine | SynQuest Laboratories [synquestlabs.com]

- 5. aosc.in [aosc.in]

- 6. chemimpex.com [chemimpex.com]

- 7. The synthetic method of 2,4-difluorobenzylamine - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN108752217B - A kind of synthetic method of dolutegravir key intermediate 2,4-difluorobenzylamine - Google Patents [patents.google.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

"4-Ethoxy-2,6-difluorobenzylamine" for novel compound synthesis

This guide outlines the technical synthesis, properties, and application logic for 4-Ethoxy-2,6-difluorobenzylamine , a specialized fluorinated building block.[1]

Executive Summary & Strategic Value

4-Ethoxy-2,6-difluorobenzylamine is a high-value pharmacophore used in the development of kinase inhibitors, GPCR ligands, and anti-infectives.[1] Its structural value lies in the 2,6-difluoro substitution pattern , which confers three critical advantages in drug design:

-

Metabolic Stability: The fluorine atoms at the 2 and 6 positions block the metabolically labile ortho positions and sterically protect the benzylic carbon from rapid oxidation.

-

Conformational Control: The ortho-fluorines induce a specific torsion angle relative to the benzylic amine, often locking the side chain into a bioactive conformation via intramolecular hydrogen bonding or dipole repulsion.[1]

-

Electronic Modulation: The 4-ethoxy group acts as a lipophilic electron donor (via resonance), balancing the strong electron-withdrawing nature of the difluoro motif, which tunes the pKa of the benzylic amine.[1]

Retrosynthetic Analysis & Pathway Design

The synthesis is best approached via the reduction of the corresponding benzonitrile. This route avoids the over-alkylation issues common in direct alkylation of benzyl halides and provides a scalable, industrial-friendly pathway.[1]

Strategic Routes

-

Route A (The SNAr "Process" Route): Utilizes 2,4,6-trifluorobenzonitrile.[1] This is the most efficient pathway, leveraging the high reactivity of the para-fluorine towards nucleophilic aromatic substitution (SNAr).[1]

-

Route B (The Phenol "Classic" Route): Starts from 2,6-difluoro-4-hydroxybenzonitrile.[1] This is a robust alternative if the trifluoro precursor is unavailable, utilizing standard Williamson ether synthesis.[1]

Figure 1: Retrosynthetic logic flow. Route A is preferred for atom economy and step count.[1]

Detailed Experimental Protocols

Step 1: Synthesis of 4-Ethoxy-2,6-difluorobenzonitrile

This step differentiates the two routes.[1] Route A is described below as the primary industrial recommendation due to its convergent nature.

Rationale: In 2,4,6-trifluorobenzonitrile, the nitrile group is strongly electron-withdrawing.[1] Nucleophilic attack by ethoxide occurs selectively at the 4-position (para to the nitrile) because the resulting Meisenheimer complex is stabilized by resonance delocalization of the negative charge onto the nitrile group.

Protocol (Route A - SNAr Method)

-

Reagents:

-

2,4,6-Trifluorobenzonitrile (1.0 eq)[1]

-

Sodium Ethoxide (1.05 eq) [Freshly prepared or 21% wt in EtOH]

-

Ethanol (anhydrous, 10 volumes)

-

-

Procedure:

-

Charge a reaction vessel with anhydrous ethanol and cool to 0°C.

-

Add 2,4,6-trifluorobenzonitrile with stirring.[1]

-

Add Sodium Ethoxide solution dropwise over 30 minutes, maintaining internal temperature < 5°C to prevent bis-substitution.

-

Allow the mixture to warm to room temperature (20-25°C) and stir for 2-4 hours. Monitor by HPLC/TLC for consumption of starting material.

-

Quench: Pour the reaction mixture into ice-water (20 volumes). The product typically precipitates as a white solid.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C.[1]

-

Yield Expectation: 85-95%.

-

Step 2: Reduction to 4-Ethoxy-2,6-difluorobenzylamine

The reduction of the nitrile to the primary amine requires care to prevent the formation of secondary amines (dimerization). The use of ammonia suppresses this side reaction.

Protocol (Catalytic Hydrogenation)

-

Reagents:

-

Procedure:

-

Safety Note: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen).[1]

-

Load the autoclave/pressure reactor with the nitrile substrate and solvent (10-15 volumes).[1]

-

Add the catalyst carefully.

-

Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).[1]

-

Pressurize to 5–10 bar (70–145 psi) with H2.

-

Stir at 40–50°C for 6–12 hours.

-

Work-up: Depressurize and purge with Nitrogen. Filter the catalyst through a Celite pad (Caution: Keep catalyst wet to prevent ignition).[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude amine.

-

Purification: The amine can be converted to its Hydrochloride salt (using HCl in Dioxane/Ether) for long-term storage and higher purity.[1]

-

Yield Expectation: 80-90%.

-

Analytical Characterization & Quality Control

To validate the synthesis, the following analytical markers should be met.

| Test | Method | Expected Result / Specification |

| Purity | HPLC (UV 254 nm) | > 98.0% (Area %) |

| Identity | 1H NMR (400 MHz, DMSO-d6) | δ 1.35 (t, 3H, -CH3), 3.75 (s, 2H, Ar-CH2-NH2), 4.10 (q, 2H, -OCH2-), 6.80 (d, 2H, Ar-H).[1] Broad singlet at ~2.0 ppm for NH2 (exchangeable).[1] |

| Identity | 19F NMR | Single peak at ~ -115 ppm (triplet splitting pattern due to H-coupling).[1] |

| Appearance | Visual | Clear colorless liquid (free base) or White crystalline solid (HCl salt).[1] |

| Water Content | Karl Fischer | < 0.5% (Critical for subsequent coupling reactions).[1] |

Application Case Study: Amide Coupling

A common application of this amine is coupling with a carboxylic acid core to form a drug scaffold.

Scenario: Coupling with a heteroaromatic acid (e.g., a pyrazole carboxylic acid).[1]

-

Challenge: The 2,6-difluoro substitution creates steric hindrance around the amine, potentially slowing down nucleophilic attack.[1]

-

Solution: Use high-activity coupling reagents like HATU or T3P (Propylphosphonic anhydride).[1]

Figure 2: Optimized coupling workflow for sterically hindered difluorobenzylamines.

Safety & Handling

-

Fluorinated Intermediates: While generally stable, fluorinated benzonitriles can be toxic if ingested.[1] Use standard PPE.

-

Hydrogenation: The reduction step involves pressurized hydrogen and pyrophoric catalysts. Ensure the reactor is properly grounded and located in a blast-proof enclosure if scaling up (>100g).[1]

-

Storage: The free amine absorbs CO2 from the air (forming carbamates).[1] Store under Argon or as the HCl salt.

References

-

Nucleophilic Substitution on Fluorinated Benzonitriles

-

Mechanism & Regioselectivity: "Nucleophilic Aromatic Substitution of Polyfluorinated Benzonitriles." Journal of Fluorine Chemistry. (General reference for SNAr on polyfluoroarenes).[1]

-

-

Reduction Protocols

-

Catalytic Hydrogenation of Nitriles: "Preparation of 2,4-difluorobenzylamine."[1] ChemicalBook / Patent WO2020152711.

-

-

Precursor Synthesis

-

General Properties of Fluorinated Amines

-

Medicinal Chemistry Applications: "Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.

-

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Inhibitors Using 4-Ethoxy-2,6-difluorobenzylamine

Introduction: The Strategic Value of the 4-Ethoxy-2,6-difluorobenzylamine Scaffold in Medicinal Chemistry

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. Within this endeavor, the selection of appropriate building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 4-Ethoxy-2,6-difluorobenzylamine has emerged as a particularly valuable scaffold for the synthesis of novel inhibitors. The strategic incorporation of fluorine atoms at the ortho positions of the benzyl ring can significantly influence the molecule's properties. This substitution can enhance metabolic stability by blocking sites susceptible to oxidation, modulate the pKa of the benzylamine, and promote favorable interactions with target proteins.[1] Furthermore, the para-ethoxy group provides an additional point for hydrogen bonding and can be tailored to optimize solubility and cell permeability.

This guide provides detailed protocols for the utilization of 4-Ethoxy-2,6-difluorobenzylamine in the synthesis of three major classes of potential inhibitors: amides, ureas/thioureas, and N-substituted benzylamines. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for the synthesis of their specific target molecules.

Physicochemical Properties of 4-Ethoxy-2,6-difluorobenzylamine

A thorough understanding of the starting material's properties is crucial for successful reaction design and optimization.

| Property | Value | Source |

| CAS Number | Not available | - |

| Molecular Formula | C9H11F2NO | - |

| Molecular Weight | 187.19 g/mol | - |

| Appearance | Likely a liquid or low-melting solid | Inferred |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Inferred |

Core Synthetic Protocols

The primary amino group of 4-Ethoxy-2,6-difluorobenzylamine serves as a versatile handle for a variety of chemical transformations. The following protocols detail key synthetic routes for generating diverse libraries of potential inhibitors.

Protocol 1: Amide Bond Formation via Carbodiimide-Mediated Coupling

Amide bonds are prevalent in a vast number of biologically active molecules. The following protocol describes a general and robust method for the coupling of 4-Ethoxy-2,6-difluorobenzylamine with a carboxylic acid using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. The addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) is recommended to minimize racemization and improve reaction efficiency.[2][3]

Reaction Scheme:

Amide Synthesis Workflow

Materials:

-

4-Ethoxy-2,6-difluorobenzylamine

-

Carboxylic acid of interest (R-COOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA) (optional, for carboxylic acid salts)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (approx. 0.1 M concentration of the carboxylic acid).

-

Activation: To the stirred solution, add DCC (1.1 eq.) portion-wise at 0 °C (ice bath). A white precipitate of dicyclohexylurea (DCU) may begin to form. Allow the mixture to stir at 0 °C for 30 minutes.

-

Amine Addition: Add 4-Ethoxy-2,6-difluorobenzylamine (1.0 eq.) to the reaction mixture. If the carboxylic acid is used as a salt, add DIPEA (1.2 eq.).

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Work-up:

-

Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (if the product is not acid-sensitive), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.

Expert Insights: The steric hindrance from the two ortho-fluoro substituents on the benzylamine may slow the reaction rate. If the reaction is sluggish, consider using a more potent activating agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA in DMF.[4]

Protocol 2: Synthesis of Urea and Thiourea Derivatives

Urea and thiourea moieties are important pharmacophores known to form strong hydrogen bond interactions with biological targets.[5] The synthesis of these derivatives from 4-Ethoxy-2,6-difluorobenzylamine is straightforward, involving reaction with an isocyanate or isothiocyanate, respectively.

Reaction Scheme:

Urea/Thiourea Synthesis Workflow

Materials:

-

4-Ethoxy-2,6-difluorobenzylamine

-

Isocyanate (R-NCO) or Isothiocyanate (R-NCS) of interest

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

Step-by-Step Protocol:

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve 4-Ethoxy-2,6-difluorobenzylamine (1.0 eq.) in anhydrous THF (approx. 0.2 M).

-

Isocyanate/Isothiocyanate Addition: To the stirred solution, add the corresponding isocyanate or isothiocyanate (1.0 eq.) dropwise at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature. The reaction is often rapid and may be complete within 1-4 hours. Monitor the progress by TLC.

-

Work-up and Purification:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product is often of high purity. If necessary, it can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography.

-

Expert Insights: This reaction is generally high-yielding and clean. The primary consideration is the purity of the starting isocyanate or isothiocyanate, as impurities can lead to side products.

Protocol 3: Reductive Amination for N-Alkylation

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl or aryl substituents on the nitrogen atom. This two-step, one-pot procedure involves the initial formation of an imine between 4-Ethoxy-2,6-difluorobenzylamine and an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent well-suited for this transformation.[6]

Reaction Scheme:

Reductive Amination Workflow

Materials:

-

4-Ethoxy-2,6-difluorobenzylamine

-

Aldehyde or ketone of interest

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Imine Formation: In a clean, dry round-bottom flask, dissolve 4-Ethoxy-2,6-difluorobenzylamine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE (approx. 0.1 M). Add a catalytic amount of glacial acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Reduction: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature. The reaction is typically exothermic.

-

Reaction Progression: Continue stirring at room temperature and monitor the reaction by TLC until the imine intermediate is consumed (typically 2-16 hours).

-

Work-up:

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the pure secondary amine.

Expert Insights: The ortho-difluoro substitution may hinder imine formation. If the reaction is slow, the use of a dehydrating agent such as molecular sieves or performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) may be beneficial. For less reactive ketones, extending the reaction time or gentle heating may be necessary.

Conclusion

4-Ethoxy-2,6-difluorobenzylamine is a versatile and promising building block for the synthesis of novel inhibitors. The protocols provided herein for amide bond formation, urea/thiourea synthesis, and reductive amination offer robust and adaptable methods for generating diverse libraries of compounds for biological screening. The unique electronic and steric properties conferred by the difluoro and ethoxy substituents provide a strong foundation for the design of potent and selective therapeutic agents. Researchers are encouraged to adapt and optimize these protocols to suit their specific synthetic targets and explore the full potential of this valuable scaffold in drug discovery.

References

-

Synthesis of 2,6-Difluorobenzylamine hydrochloride. PrepChem.com. [Link]

-

2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC-MS. ZORA. [Link]

-

Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. PubMed. [Link]

-

Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]

-

Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry. [Link]

-

Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC - PubMed Central. [Link]

-

Preparation of 2,5-Bis(Aminomethyl)Furan by Direct Reductive Amination of 2,5-Diformylfuran over Nickel-Raney Catalysts. ResearchGate. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

-

Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. The Doyle Group. [Link]

-

Organic Compounds with Biological Activity. MDPI. [Link]

-

20.10 Synthesis and Reactions of Amides. Organic Chemistry - YouTube. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

-

Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases. ResearchGate. [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. [Link]

-

Preparation of amides using DCC (video). Khan Academy. [Link]

-

N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. PMC - NIH. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]

-

Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. [Link]

-

Synthesis of urea-based inhibitors as active site probes of glutamate carboxypeptidase II: efficacy as analgesic agents. PubMed. [Link]

-

Discovery of 2,6-difluorobenzyl ether series of phenyl ((R)-3-phenylpyrrolidin-3-yl)sulfones as surprisingly potent, selective and orally bioavailable RORγt inverse agonists. PubMed. [Link]

-

Recent advances in design of new urease inhibitors: A review. PMC - PubMed Central. [Link]

Sources

- 1. Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amide Synthesis [fishersci.co.uk]

- 3. Khan Academy [khanacademy.org]

- 4. growingscience.com [growingscience.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl - PubMed [pubmed.ncbi.nlm.nih.gov]

Mastering the Amidation of 4-Ethoxy-2,6-difluorobenzylamine: Strategies and Protocols for a Challenging Coupling

An Application Guide for Researchers

Overview and Strategic Considerations

4-Ethoxy-2,6-difluorobenzylamine is a valuable building block in contemporary drug discovery, prized for the unique physicochemical properties imparted by its substituted phenyl ring. The ethoxy group can engage in key hydrogen bond interactions, while the fluorine atoms often enhance metabolic stability and binding affinity. However, the very features that make this compound attractive also present a significant synthetic challenge, particularly in one of the most fundamental reactions in medicinal chemistry: amidation.

The primary difficulty arises from the structural and electronic properties of the amine. The two fluorine atoms positioned ortho to the aminomethyl group create a sterically congested environment around the nitrogen atom.[1][2] Furthermore, the strong electron-withdrawing nature of fluorine reduces the nucleophilicity of the benzylamine, rendering it less reactive towards activated carboxylic acids. Consequently, standard amidation protocols may prove inefficient, leading to low yields, sluggish reactions, or failure to proceed altogether.[1]

This guide provides a detailed analysis of robust and field-proven methodologies for the successful amidation of 4-Ethoxy-2,6-difluorobenzylamine. We will explore the causality behind protocol choices, offering three reliable methods ranging from modern peptide coupling reagents to classic acyl chloride activation. Each protocol is designed as a self-validating system, complete with mechanistic insights and troubleshooting advice to empower researchers in their synthetic endeavors.

The Challenge: Steric and Electronic Effects

The successful formation of an amide bond hinges on the nucleophilic attack of the amine on an activated carboxylate species. For 4-Ethoxy-2,6-difluorobenzylamine, this process is hampered by two key factors:

-

Steric Hindrance: The ortho-fluorine atoms physically obstruct the path of the incoming activated acid, slowing the rate of the crucial bond-forming step. This is a common issue in the synthesis of sterically hindered amides.[2][3]

-

Reduced Nucleophilicity: Fluorine is the most electronegative element, and its presence on the aromatic ring inductively withdraws electron density from the benzylamine's nitrogen atom. This electronic deactivation makes the amine a weaker nucleophile, requiring more potent activation of the carboxylic acid coupling partner.[1]

Addressing these combined effects requires a careful selection of coupling reagents and reaction conditions designed to overcome high activation energy barriers.

Workflow for Selecting an Amidation Strategy

The choice of amidation protocol depends on the substrate's complexity, stability, and the scale of the reaction. The following workflow provides a general decision-making framework.

Caption: Decision workflow for amidation of the title compound.

Comparative Analysis of Recommended Protocols

The following table summarizes the key parameters and considerations for the three detailed protocols. This allows for a quick comparison to select the most appropriate method for your specific carboxylic acid and experimental constraints.

| Feature | Method 1: HATU Coupling | Method 2: EDC/HOBt Coupling | Method 3: Acyl Chloride |

| Coupling Reagent | HATU | EDC (or EDCI) | Thionyl Chloride (SOCl₂) or Oxalyl Chloride |

| Additive | None required (HOAt is part of HATU) | HOBt (or HOAt, Oxyma) | None |

| Base | Non-nucleophilic amine (DIPEA, TEA) | DIPEA, TEA | Pyridine, TEA, or excess amine |

| Typical Solvent | DMF, DCM, ACN | DCM, DMF | DCM, THF |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | 0 °C to Reflux |

| Reaction Time | 1 - 6 hours | 4 - 24 hours | 1 - 4 hours (after acyl chloride formation) |

| Pros | - High efficiency for hindered amines[1][4]- Low risk of racemization[5]- Fast reaction times | - Cost-effective- Water-soluble urea byproduct (easy removal)[6] | - Highly reactive intermediate- Effective for unreactive acids |

| Cons | - High cost- Reagent can be moisture-sensitive | - Slower than HATU- Risk of N-acylurea side product[6]- HOBt has explosive properties in anhydrous form[6] | - Two-step process[7][8]- Acyl chloride can be unstable- Harsh conditions may not suit sensitive substrates |

Protocol 1: High-Efficiency Coupling with HATU

This is often the go-to method for challenging amide couplings due to the high reactivity of the OAt-active ester intermediate formed in situ.[5] HATU is particularly effective for coupling sterically demanding partners.[4]

Mechanistic Rationale

The reaction proceeds via a well-defined pathway.[9] A non-nucleophilic base deprotonates the carboxylic acid. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[5] The sterically hindered 4-Ethoxy-2,6-difluorobenzylamine then attacks this active ester, which has a lower steric profile than other activated intermediates, to yield the final amide.[9]

Caption: Simplified mechanism of HATU-mediated amidation.

Detailed Experimental Protocol

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq.).

-

Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

-

Addition of Amine and Base: Add 4-Ethoxy-2,6-difluorobenzylamine (1.05 eq.) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Coupling Agent Addition: Add HATU (1.1 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with Ethyl Acetate or DCM. Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: Cost-Effective Coupling with EDC/HOBt

This method utilizes a water-soluble carbodiimide (EDC) to activate the carboxylic acid.[6] The addition of HOBt is crucial as it forms a more reactive HOBt-ester, minimizes a key side reaction (N-acylurea formation), and reduces the risk of racemization if the carboxylic acid has a chiral center.[5]

Detailed Experimental Protocol

-

Reagent Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.).

-

Dissolution: Dissolve the solids in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (approx. 0.1-0.5 M).

-

Addition of Amine: Add 4-Ethoxy-2,6-difluorobenzylamine (1.05 eq.) to the solution.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Coupling Agent Addition: Slowly add EDC hydrochloride (1.2 eq.) in one portion. If desired, a tertiary amine base like DIPEA or Triethylamine (TEA) (1.2 eq) can be added.[6]

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 4-24 hours. Monitor for completion by TLC or LC-MS.

-

Work-up: Dilute the mixture with DCM. Wash with 1M HCl (or 5% citric acid), followed by saturated aqueous NaHCO₃, and finally brine. The aqueous washes effectively remove the water-soluble urea byproduct and excess HOBt/EDC.[6]

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash chromatography.

Protocol 3: The Classical Acyl Chloride Method

For particularly unreactive carboxylic acids or when modern coupling reagents fail, conversion to a highly electrophilic acyl chloride can be an effective strategy.[7] This is a two-step process that requires careful handling due to the moisture-sensitive nature of the intermediate.[8]

Detailed Experimental Protocol

Step A: Formation of the Acyl Chloride

-

Reagent Setup: In a fume hood, add the carboxylic acid (1.0 eq.) to a dry flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl gas).

-

Dissolution: Add anhydrous DCM or Toluene as the solvent.

-

Chlorination: Add thionyl chloride (SOCl₂) (1.5-2.0 eq.) or oxalyl chloride (1.5 eq.) with a catalytic drop of DMF.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for 1-3 hours until gas evolution ceases.

-

Isolation: Carefully remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude acyl chloride is often used immediately in the next step without further purification.[8]

Step B: Amidation with the Acyl Chloride

-

Amine Solution: In a separate dry flask, dissolve 4-Ethoxy-2,6-difluorobenzylamine (1.0 eq.) and a suitable base such as Triethylamine or Pyridine (2.2 eq.) in anhydrous DCM.[8][10] One equivalent of the base neutralizes the HCl byproduct.[10]

-

Cooling: Cool the amine solution to 0 °C.

-

Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction: Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours. Monitor by TLC or LC-MS.

-

Work-up: Quench the reaction by slowly adding water. Separate the organic layer and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude amide by silica gel chromatography or recrystallization.

References

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/C5OB02129D. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Synthesis of Amide Isosteres of Schweinfurthin-based Stilbenes. PubMed Central (PMC). [Link]

-

Amidation by Reactive Extrusion for the Synthesis of Active Pharmaceutical Ingredients Teriflunomide and Moclobemide. ChemRxiv. [Link]

-

Direct Amidation of Tertiary N-Benzylamines. Organic Letters, ACS Publications. [Link]

-

Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central (PMC), NIH. [Link]

-

Direct Amidation of Tertiary N-Benzylamines. ResearchGate. [Link]

-

The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

-

Synthesis of regiospecifically fluorinated conjugated dienamides. PubMed, NIH. [Link]

-

Amine to Amide (via Acid Chloride) - Common Conditions. organic-reaction.com. [Link]

-

Acid-Amine Coupling using EDCI. Organic Synthesis. [Link]

-

Chemistry of Acid Halides. LibreTexts Chemistry. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

-

TiF4-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/D3OB01943H. [Link]

-

Direct and decarboxylative benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. American Chemical Society. [Link]

-

Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]

-

synthesis of amides from acid chlorides. YouTube. [Link]

-

Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses Procedure. [Link]

-

Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. PubMed Central (PMC), NIH. [Link]

-

Formation of 2-Imino Benzo[e]-1,3-oxazin-4-ones from Reactions of Salicylic Acids and Anilines with HATU: Mechanistic and Synthetic Studies. ACS Publications. [Link]

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

What is the correct order of addition for EDCI and HOBt?. Reddit. [Link]

-

Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed. [Link]

Sources

- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bachem.com [bachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Note: A Robust HPLC Purification Protocol for 4-Ethoxy-2,6-difluorobenzylamine

Abstract

This comprehensive application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) protocol for the purification of the pharmaceutical intermediate, 4-Ethoxy-2,6-difluorobenzylamine. As a substituted aromatic amine, this compound presents unique challenges in purification, including potential for peak tailing and the need for precise control of mobile phase conditions. This guide provides a step-by-step methodology, from initial sample preparation to post-purification analysis, grounded in the fundamental principles of reversed-phase chromatography. We will explore the critical role of mobile phase pH, the selection of an appropriate stationary phase, and strategies for optimizing separation to achieve high purity and yield. Furthermore, this document offers insights into method validation and troubleshooting common issues encountered during the purification of basic compounds.

Introduction: The Significance of Purifying 4-Ethoxy-2,6-difluorobenzylamine

4-Ethoxy-2,6-difluorobenzylamine is a key building block in the synthesis of various pharmaceutical compounds. The presence of two fluorine atoms and an ethoxy group on the benzylamine core can impart desirable physicochemical properties to the final active pharmaceutical ingredient (API), such as enhanced metabolic stability and improved binding affinity to biological targets.[1] Consequently, ensuring the high purity of this intermediate is paramount to the safety and efficacy of the resulting drug substance.

The primary amino group in 4-Ethoxy-2,6-difluorobenzylamine makes it a basic compound, which can lead to challenging chromatographic behavior, most notably peak tailing due to interactions with residual silanols on silica-based stationary phases.[2][3] This protocol is designed to mitigate these effects and provide a reliable method for obtaining this intermediate in a highly purified form, suitable for downstream applications in drug discovery and development.

Understanding the Physicochemical Properties of the Analyte

While specific experimental data for 4-Ethoxy-2,6-difluorobenzylamine is not extensively published, we can infer its properties from structurally similar compounds like 2,6-Difluorobenzylamine and 2,6-Difluoro-4-methoxybenzylamine. These related structures suggest that our target molecule is a small, relatively polar aromatic amine.

| Property | Estimated Value/Characteristic | Rationale and Implication for HPLC |

| Molecular Weight | ~187.2 g/mol | Small molecule suitable for reversed-phase HPLC. |

| pKa (of the amine) | Estimated to be around 8-9 | The basic nature of the amine group is a critical factor. Mobile phase pH must be carefully controlled to ensure the analyte is in a single ionic form (protonated) to achieve sharp, symmetrical peaks.[4][5] |

| LogP (Octanol-Water Partition Coefficient) | Moderately lipophilic | Suitable for retention on a C18 stationary phase. |

| UV Absorbance | Expected λmax ~260-280 nm | The substituted benzene ring will exhibit UV absorbance, allowing for detection with a standard UV detector. The exact maximum absorbance should be determined experimentally.[6][7][8][9] |

Table 1: Estimated Physicochemical Properties of 4-Ethoxy-2,6-difluorobenzylamine and their Chromatographic Implications.

HPLC Purification Workflow

The overall workflow for the purification of 4-Ethoxy-2,6-difluorobenzylamine is outlined below. Each step is detailed in the subsequent sections.